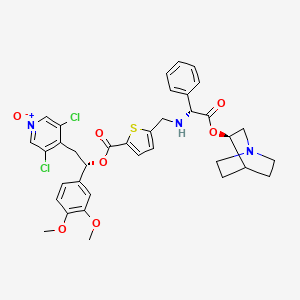
17-Epiestriol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Epiestriol-d5 is a deuterium-labeled derivative of 17-Epiestriol, an endogenous estrogen metabolite. This compound is primarily used in scientific research as a stable isotope-labeled standard for quantitation in various analytical applications . The incorporation of deuterium atoms into the molecular structure of 17-Epiestriol enhances its stability and allows for precise tracking and measurement in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Epiestriol-d5 involves the deuteration of 17-Epiestriol. This process typically includes the selective replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
17-Epiestriol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
17-Epiestriol-d5 is widely used in scientific research for various applications, including:
Mechanism of Action
17-Epiestriol-d5 exerts its effects by acting as a selective estrogen receptor agonist. It binds to estrogen receptors, particularly estrogen receptor beta, and modulates the expression of target genes. This interaction leads to various biological effects, including the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression and the induction of endothelial nitric-oxide synthase (eNOS) expression . The compound’s action is mediated through the nitric oxide (NO) pathway and involves the prevention of nuclear factor kappa B (NF-κB) migration to the nucleus .
Comparison with Similar Compounds
Similar Compounds
17α-Epiestriol: A minor and weak endogenous estrogen, similar in structure to 17-Epiestriol.
Estriol: Another estrogen metabolite with similar biological activities.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Genistein: A phytoestrogen with estrogen receptor agonist activity.
Uniqueness
17-Epiestriol-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-6,6,7,7,11-pentadeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,6D/t6?,13-,14-,15+,16-,17-,18+ |
InChI Key |
PROQIPRRNZUXQM-CLYRZZMGSA-N |
Isomeric SMILES |
[2H]C1C[C@]2([C@@H](C[C@H]([C@H]2O)O)[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


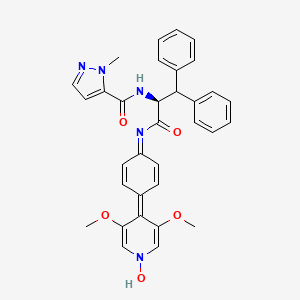
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
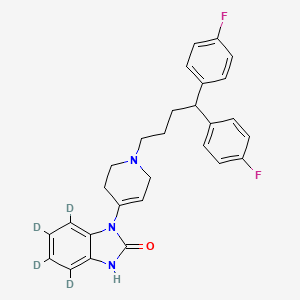

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
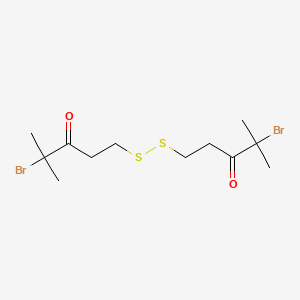
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
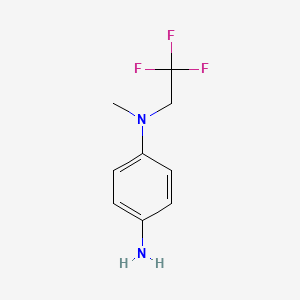

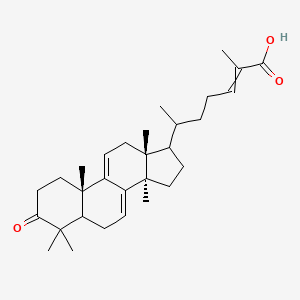
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

